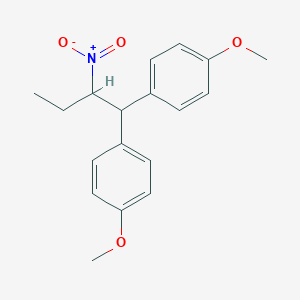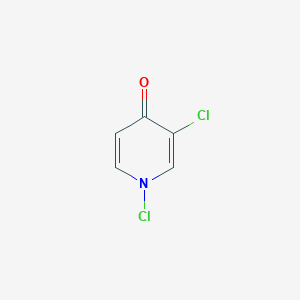
4(1h)-Pyridinone,1,3-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridinone,1,3-dichloro- is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of two chlorine atoms at the 1 and 3 positions of the pyridinone ring
Preparation Methods
The synthesis of 4(1H)-Pyridinone,1,3-dichloro- can be achieved through several synthetic routes. One common method involves the chlorination of 4(1H)-Pyridinone using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
4(1H)-Pyridinone,1,3-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyridinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atoms, leading to the formation of substituted pyridinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4(1H)-Pyridinone,1,3-dichloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, 4(1H)-Pyridinone,1,3-dichloro- is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their pharmacological activities and therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone,1,3-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
4(1H)-Pyridinone,1,3-dichloro- can be compared with other similar compounds, such as:
4(1H)-Pyridinone: The parent compound without chlorine substituents. It has different reactivity and biological properties compared to the dichloro derivative.
4(1H)-Pyridinone,1-chloro-: A mono-chlorinated derivative with distinct chemical and biological characteristics.
4(1H)-Pyridinone,1,3-dibromo-: A brominated analogue that may exhibit different reactivity and applications due to the presence of bromine atoms instead of chlorine.
The uniqueness of 4(1H)-Pyridinone,1,3-dichloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
93111-35-4 |
|---|---|
Molecular Formula |
C5H3Cl2NO |
Molecular Weight |
163.99 g/mol |
IUPAC Name |
1,3-dichloropyridin-4-one |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-3-8(7)2-1-5(4)9/h1-3H |
InChI Key |
ZHPHUOXXPFXTAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


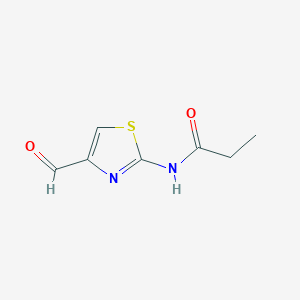
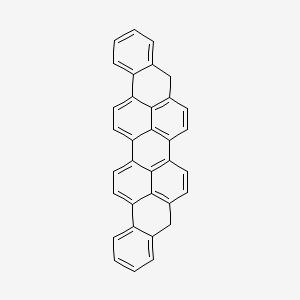
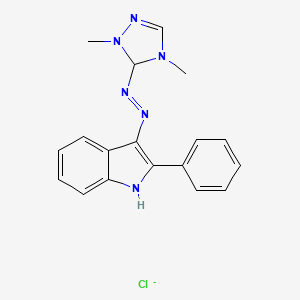
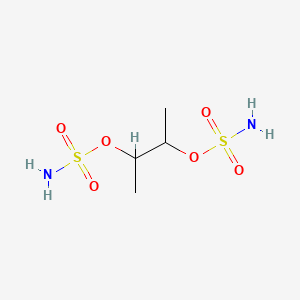
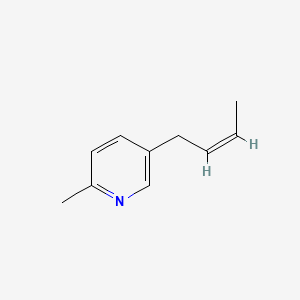
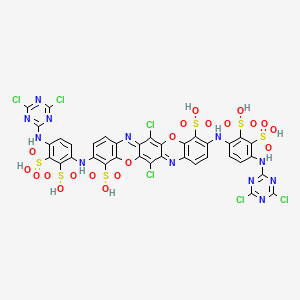


![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
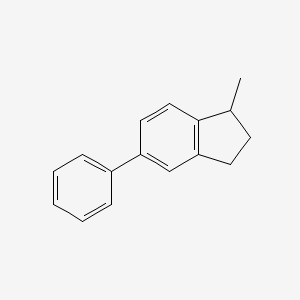
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)

![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
